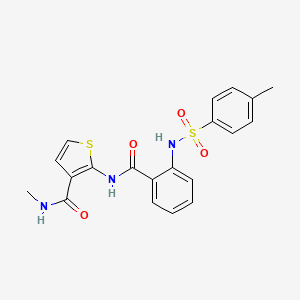

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

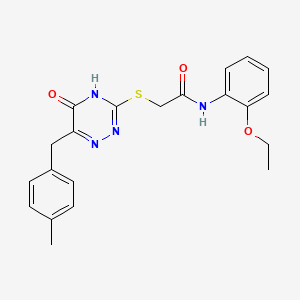

The molecular formula of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is C20H19N3O4S2.Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs), similar in structural complexity to the compound , have demonstrated significant importance across various scientific disciplines due to their supramolecular self-assembly behavior and multivalent nature. These properties have led to applications ranging from nanotechnology and polymer processing to biomedical fields. BTAs form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, which can be exploited in designing nanomaterials and drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Antibacterial Activity

Compounds bearing the aryl sulfonamide moiety, closely related to the query compound, have been reviewed for their antibacterial activity. These compounds, particularly those containing thiophene or chromene moieties, exhibit significant antibacterial properties against pathogenic microbes, highlighting the potential of such structures in developing new antimicrobial agents (Rathore et al., 2021).

Environmental Degradation Studies

Polyfluoroalkyl chemicals, which may structurally resemble the query compound through their complex aromatic and sulfonamide components, have been the subject of environmental biodegradability studies. These investigations shed light on the environmental fate, degradation pathways, and potential ecological impacts of such compounds, indicating the importance of understanding the environmental behavior of synthetic compounds (Liu & Avendaño, 2013).

Drug Delivery Systems

The development of drug delivery systems, particularly for cardiovascular diseases, has been explored using compounds with functionalities similar to the query compound. These studies focus on optimizing delivery mechanisms for therapeutic agents, demonstrating the compound's potential application in enhancing treatment outcomes for a range of diseases (Geldenhuys et al., 2017).

Carcinogenicity and Safety Studies

Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated, indicating the importance of structural analysis in predicting carcinogenicity and ensuring safety. These studies highlight the necessity of thorough research into the biological effects of novel compounds before their application (Ashby et al., 1978).

Mecanismo De Acción

Target of action

For instance, thiophene derivatives have been studied for their biological activity and have shown a variety of properties and applications .

Mode of action

The mode of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are known to block voltage-gated sodium channels .

Biochemical pathways

The affected pathways would depend on the specific biological target of the compound. Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Propiedades

IUPAC Name |

N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-13-7-9-14(10-8-13)29(26,27)23-17-6-4-3-5-15(17)19(25)22-20-16(11-12-28-20)18(24)21-2/h3-12,23H,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDNAUGBONFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607799.png)

![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)

![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)